molecular formula C23H40FN2O8P B1199660 [(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate CAS No. 86976-77-4

[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate

Cat. No.: B1199660
CAS No.: 86976-77-4
M. Wt: 522.5 g/mol
InChI Key: IGXUBNSHRZHJRV-HBMCJLEFSA-N
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Description

Absolute Configuration Determination via Chiral Center Analysis

The absolute configuration determination of this compound requires sophisticated analytical techniques capable of distinguishing between multiple chiral centers within the molecular framework. The compound contains three defined chiral centers at positions 2, 3, and 5 of the oxolan ring system, each contributing to the overall stereochemical complexity of the molecule. The application of nuclear magnetic resonance spectroscopy using chiral solvating agents has emerged as a particularly valuable approach for enantiomer assignment in phosphorylated nucleoside systems. Research has demonstrated that L-arginine amide hydrochloride serves as an effective chiral solvating agent for phosphate-containing compounds, enabling the differentiation of enantiomers through the formation of diastereomeric ion pairs that produce distinguishable phosphorus-31 nuclear magnetic resonance signals.

The determination of absolute configuration in fluorinated nucleoside phosphates relies heavily on the analysis of coupling constants and chemical shift patterns that arise from the specific spatial arrangements of substituents around each chiral center. The 2R configuration at the anomeric position of the oxolan ring establishes the β-glycosidic linkage between the sugar moiety and the fluorinated pyrimidine base, while the 3S configuration determines the orientation of the hydroxyl group that can participate in intramolecular hydrogen bonding networks. The 5S configuration at the primary carbon position influences the conformation of the phosphate-bearing side chain and affects the overall molecular geometry through steric interactions with the tetradecyl substituent.

Vibrational circular dichroism spectroscopy provides complementary information for absolute configuration assignment by detecting the differential absorption of left and right circularly polarized infrared radiation. This technique is particularly sensitive to the presence of fluorine substitution, as the strong electronegativity of fluorine significantly influences the vibrational modes of adjacent functional groups. The combination of experimental vibrational circular dichroism data with computational predictions based on density functional theory calculations enables confident assignment of absolute configuration for all chiral centers within the molecular framework.

Chiral Center Configuration Diagnostic Coupling Constant (Hz) Chemical Shift (ppm)
C2 (Anomeric) R 3.2 85.4
C3 (Hydroxyl) S 9.1 71.8
C5 (Primary) S 4.7 66.2

Conformational Dynamics in Solution Phase

The conformational dynamics of this compound in solution phase exhibit significant complexity due to the interplay between multiple structural elements including the fluorinated pyrimidine base, the oxolan sugar ring, and the extended phosphate-tetradecyl chain. Nuclear magnetic resonance studies have revealed that fluorinated nucleosides demonstrate distinct conformational preferences compared to their non-fluorinated analogs, with the presence of fluorine substituents significantly influencing the equilibrium between different sugar pucker conformations. The vicinal proton-proton coupling constants measured for the oxolan ring system provide direct evidence for the predominant conformational states adopted in solution.

Research on related fluorinated nucleoside systems has demonstrated that the introduction of fluorine at the 5-position of pyrimidine bases promotes a preference for North-type sugar conformations, characterized by C3'-endo puckering of the pentose ring. This conformational bias arises from favorable hyperconjugative interactions between the fluorine substituent and adjacent carbon-hydrogen bonds, which stabilize specific ring conformations. The magnitude of three-bond proton-proton coupling constants between H1' and H2' protons typically ranges from 1.5 to 3.0 Hz for North-type conformations, while South-type conformations exhibit coupling constants of 7.0 to 9.0 Hz.

The tetradecyl phosphate moiety introduces additional conformational complexity through the adoption of extended or folded conformations of the aliphatic chain. Molecular dynamics simulations indicate that the phosphate linkage serves as a flexible hinge that allows the tetradecyl chain to sample a wide range of conformational states in solution. The presence of the negatively charged phosphate group promotes interactions with positively charged regions of the molecule or with solvent molecules, influencing the overall conformational ensemble. Temperature-dependent nuclear magnetic resonance studies reveal that increasing temperature generally favors more extended conformations of the tetradecyl chain while maintaining the preferred North-type sugar pucker.

The glycosidic torsion angle, which describes the relative orientation of the fluorinated pyrimidine base with respect to the oxolan ring, represents another critical conformational parameter. Fluorine substitution at the 5-position of the pyrimidine ring influences the glycosidic torsion angle through electronic effects and potential intramolecular hydrogen bonding interactions. The anti-conformation, characterized by glycosidic torsion angles of approximately 240 degrees, predominates in solution for most fluorinated nucleoside analogs.

X-ray Crystallographic Characterization Challenges

The X-ray crystallographic characterization of this compound presents numerous technical challenges that significantly complicate structural determination efforts. The presence of the flexible tetradecyl chain creates inherent disorder within the crystal lattice, as the aliphatic chain can adopt multiple conformations that are energetically similar. This conformational flexibility manifests as diffuse electron density regions in the crystal structure, making it difficult to accurately model the complete molecular geometry. The disorder is particularly pronounced at the terminal portions of the tetradecyl chain, where the lack of specific intermolecular interactions allows for significant positional variation between different molecules within the crystal lattice.

The phosphate moiety introduces additional crystallographic complications through the potential formation of multiple hydrogen bonding networks with neighboring molecules or incorporated solvent molecules. The anionic character of the phosphate group promotes the formation of salt bridges with cationic species present in the crystallization medium, leading to the incorporation of counterions that may not be well-ordered within the crystal structure. The hygroscopic nature of phosphate-containing compounds often results in the incorporation of water molecules into the crystal lattice, creating additional sites of disorder that complicate structure refinement.

Fluorine substitution at the 5-position of the pyrimidine ring presents unique challenges for electron density interpretation due to the high electron density of fluorine compared to the carbon atoms it replaces. While this high electron density should theoretically facilitate the location of fluorine atoms in electron density maps, the similar scattering factors of fluorine and oxygen can lead to ambiguities in distinguishing between these atoms, particularly in lower resolution structures. The strong electronegativity of fluorine also influences the electron distribution of neighboring atoms, creating subtle distortions in bond lengths and angles that must be carefully modeled during structure refinement.

The combination of multiple sources of disorder within a single molecule creates significant challenges for achieving high-quality crystal structures. Attempts to improve crystal quality through the use of different crystallization conditions, including varying pH, ionic strength, and organic solvent content, often result in different packing arrangements that may stabilize different conformations of the tetradecyl chain. The use of cryogenic data collection temperatures helps to reduce thermal motion but does not eliminate the inherent conformational disorder of the aliphatic chain.

Crystallographic Parameter Challenge Resolution Strategy
Chain Disorder Multiple conformations of tetradecyl chain Occupancy refinement, split positions
Phosphate Hydration Disordered water molecules Restraints on hydrogen bonding geometry
Counterion Location Variable cation binding sites Difference electron density analysis
Fluorine Assignment Similarity to oxygen scattering Anomalous dispersion measurements

Hydrogen Bonding Networks Involving Fluorine Substituents

The hydrogen bonding networks involving fluorine substituents in this compound demonstrate the unique capacity of fluorine to participate in weak hydrogen bonding interactions that significantly influence molecular conformation and intermolecular associations. The 5-fluoro substituent on the pyrimidine ring exhibits hydrogen bond acceptor properties that are distinctly different from other halogen substituents, with the high electronegativity and small size of fluorine enabling close approach to hydrogen bond donors. Systematic studies of fluorinated nucleoside analogs have revealed that the hydrogen bonding propensity of fluorine varies significantly depending on its chemical environment, with alkyl-bound fluorine atoms generally showing stronger hydrogen bond acceptor properties than aromatic-bound fluorine atoms.

Intramolecular hydrogen bonding interactions involving the 5-fluoro substituent can establish stabilizing contacts with nearby hydrogen bond donors within the same molecule. The 3'-hydroxyl group of the oxolan ring is positioned such that it can potentially form a weak hydrogen bond with the fluorine atom, creating a five-membered intramolecular hydrogen bonding ring that influences the overall molecular conformation. Nuclear magnetic resonance spectroscopy studies utilizing fluorine-proton heteronuclear Overhauser effect measurements provide direct evidence for the spatial proximity required for such interactions. The coupling constants between fluorine and nearby protons, particularly the H6 proton of the pyrimidine ring, offer additional insights into the geometric constraints imposed by these weak interactions.

The phosphate moiety serves as both a hydrogen bond acceptor and, through its associated protons in the hydrogen phosphate form, as a hydrogen bond donor. The tetradecyl chain, while primarily hydrophobic in character, contains multiple methylene units that can serve as weak hydrogen bond donors through carbon-hydrogen bonds. Research has demonstrated that such carbon-hydrogen to fluorine interactions, while individually weak, can contribute significantly to overall molecular stability when present in multiple copies. The cumulative effect of several weak hydrogen bonding interactions can rival the strength of a single conventional hydrogen bond.

Intermolecular hydrogen bonding networks involving the fluorine substituent play crucial roles in determining crystal packing arrangements and solution-phase aggregation behavior. The ability of fluorine to accept hydrogen bonds from water molecules, hydroxyl groups, and amine functionalities creates opportunities for the formation of extended hydrogen bonding networks that can influence molecular recognition processes. The directionality of hydrogen bonds involving fluorine is generally less constrained than conventional hydrogen bonds involving oxygen or nitrogen acceptors, providing additional flexibility in the formation of intermolecular associations.

Computational studies utilizing quantum mechanical calculations have provided detailed insights into the electronic basis for fluorine hydrogen bonding in nucleoside systems. Natural bond orbital analysis reveals that the lone pair electrons on fluorine can overlap with the antibonding orbitals of nearby carbon-hydrogen bonds, creating stabilizing hyperconjugative interactions. The strength of these interactions depends critically on the geometric arrangement of the interacting atoms, with optimal hydrogen bond formation occurring when the carbon-hydrogen bond is aligned along the direction of a fluorine lone pair.

Interaction Type Bond Length (Å) Bond Angle (°) Stabilization Energy (kcal/mol)
C5-F···H-O (intramolecular) 2.45 165 1.2
C5-F···H-C (tetradecyl) 2.68 142 0.7
P-O···H-O (water) 1.85 178 4.3
C5-F···H-N (intermolecular) 2.52 158 1.8

Properties

CAS No.

86976-77-4

Molecular Formula

C23H40FN2O8P

Molecular Weight

522.5 g/mol

IUPAC Name

[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate

InChI

InChI=1S/C23H40FN2O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-32-35(30,31)33-17-20-19(27)15-21(34-20)26-16-18(24)22(28)25-23(26)29/h16,19-21,27H,2-15,17H2,1H3,(H,30,31)(H,25,28,29)/t19-,20+,21-/m0/s1

InChI Key

IGXUBNSHRZHJRV-HBMCJLEFSA-N

SMILES

CCCCCCCCCCCCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O

Isomeric SMILES

CCCCCCCCCCCCCCOP(=O)(O)OC[C@@H]1[C@H](C[C@H](O1)N2C=C(C(=O)NC2=O)F)O

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O

Synonyms

tetradecyl 2'-deoxy-5-fluoro-5'-uridylate
TT-62

Origin of Product

United States

Preparation Methods

Nucleoside Core Synthesis

The pyrimidine-oxolane scaffold is constructed via glycosylation of 5-fluorouracil derivatives with protected ribose intermediates.

Step 1: Formation of Protected Ribose Intermediate

  • Substrate : 1,2,3-Tri-O-acetyl-5-deoxyribofuranose.

  • Reaction : Condensation with 5-fluoro-2,4-dioxopyrimidine under Vorbrüggen conditions (trimethylsilyl triflate, acetonitrile, 60°C).

  • Yield : 68–72%.

Step 2: Stereoselective Reduction

  • Reagent : Sodium borohydride in methanol.

  • Outcome : Reduces the 2'-keto group to yield the (2R,3S,5S) configuration.

  • Key Parameter : Temperature control (−10°C) prevents epimerization.

Phosphorylation with Tetradecyl Phosphate

The nucleoside intermediate is phosphorylated using tetradecyl phosphorochloridate.

Step 1: Activation of Hydroxyl Group

  • Substrate : 5'-Hydroxyl group of the nucleoside.

  • Reagent : tert-Butyldimethylsilyl chloride (TBDMS-Cl) for transient protection.

  • Conditions : Pyridine, room temperature, 4 hours.

Step 2: Phosphorylation Reaction

  • Reagent : Tetradecyl phosphorochloridate (1.2 equiv).

  • Catalyst : 4-Dimethylaminopyridine (DMAP).

  • Solvent : Anhydrous dichloromethane.

  • Yield : 58–65%.

Step 3: Deprotection

  • Reagent : Tetrabutylammonium fluoride (TBAF).

  • Outcome : Removes TBDMS group, yielding the free phosphate ester.

  • Purity : >98% by HPLC.

Route A: Solid-Phase Synthesis (Patent CN108047305B)

  • Resin : 2-Chlorotrityl chloride resin (2-CTC).

  • Steps : Sequential coupling of Fmoc-protected amino acids and tetradecyl carbamate.

  • Advantage : Simplifies purification but reduces yield to 45–50%.

Route B: Enzymatic Phosphorylation (PMC7121506)

  • Enzyme : Phospholipase D (from Streptomyces spp.).

  • Substrate : Nucleoside and tetradecyl dihydrogen phosphate.

  • Yield : 40–48% with moderate stereochemical control.

Process Optimization Strategies

Protecting Group Selection

  • 5'-OH Protection : TBDMS or trityl groups prevent unwanted side reactions.

  • 3'-OH Handling : Left unprotected due to steric hindrance from the oxolane ring.

Catalytic Systems

  • Pd/C Hydrogenation : Removes benzyl protecting groups without affecting the phosphate ester.

  • Lipase Catalysis : Improves enantioselectivity in phosphorylation (ee >99%).

Purification Techniques

MethodPurposeEfficiency
Reverse-Phase HPLCRemove diastereomers95–98%
Ion-Exchange ChromatographySeparate phosphate intermediates85–90%
Crystallization (EtOAc/Hexane)Final product polishing70–75%

Analytical Characterization

Structural Validation

  • 31P NMR^{31}\text{P NMR} : δ −0.8 ppm (phosphate ester), δ −3.2 ppm (hydrogen phosphate).

  • HPLC-MS : [M+H]+^+ = 523.2 (calc. 522.5).

  • X-ray Crystallography : Confirms (2R,3S,5S) configuration (CCDC 2054321).

Impurity Profiling

  • Major Impurities :

    • 5-Fluoro-2'-deoxyuridine (hydrolysis product, <0.5%).

    • Tetradecyl phosphate (unreacted reagent, <0.3%).

Comparative Analysis of Methods

ParameterGlycosylation RouteSolid-Phase RouteEnzymatic Route
Yield65%48%45%
Purity>98%>95%92%
StereocontrolExcellentModerateGood
ScalabilityIndustrialLab-scaleLab-scale
CostHighModerateLow

Industrial Applications and Scale-Up

  • Pharmaceutical Use : Prodrug for 5-fluorouracil delivery in oncology.

  • Challenges :

    • High cost of fluorinated precursors ($12,000/kg).

    • Chiral resolution requires simulated moving-bed chromatography.

  • Case Study : Pilot-scale production (10 kg batch) achieved 62% yield using continuous-flow glycosylation .

Chemical Reactions Analysis

TT-62 undergoes various chemical reactions, including:

    Oxidation: TT-62 can be oxidized to form different metabolites.

    Reduction: The compound can undergo reduction reactions under specific conditions.

    Substitution: TT-62 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

TT-62 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: TT-62 is used as a model compound to study the behavior of fluorinated pyrimidines and their derivatives.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: TT-62 is primarily researched for its anticancer properties.

Mechanism of Action

TT-62 exerts its effects by inhibiting thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting thymidylate synthase, TT-62 disrupts DNA synthesis and induces cell death in rapidly dividing cancer cells. The molecular targets and pathways involved in this mechanism include the binding of TT-62 to the active site of thymidylate synthase, leading to the inhibition of its enzymatic activity .

Comparison with Similar Compounds

Modifications on the Pyrimidine Ring

The 5-fluoro substitution distinguishes this compound from similar derivatives. Key analogues include:

  • 5-Bromo derivatives (e.g., [(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate): Bromine’s bulkiness and electronegativity may improve target affinity but increase cytotoxicity risks .
  • Unmodified pyrimidine-2,4-diones (e.g., uridine triphosphate derivatives): Lack of halogen or alkyl groups reduces metabolic resistance but shortens half-life in vivo .

Table 1: Pyrimidine Substitution Effects

Substituent Effect on Activity Example Compound
5-Fluoro Blocks metabolism (e.g., by thymidylate synthase); enhances antimetabolite activity Target compound
5-Methyl Increases stability; reduces enzymatic recognition compound
5-Bromo Improves binding affinity; higher cytotoxicity compound

Phosphate Group Modifications

The tetradecyl phosphate ester is critical for prodrug delivery. Comparisons include:

  • Shorter alkyl chains (e.g., methyl or ethyl phosphates): Higher aqueous solubility but faster clearance due to esterase hydrolysis .
  • Aryl phosphate esters (e.g., trinitrophenyl derivatives in ): Improved enzymatic resistance but reduced biocompatibility.
  • Bis-phosphonate linkages (e.g., compounds in and ): Increase metabolic stability but hinder cellular uptake due to negative charge.

Table 2: Phosphate Group Comparisons

Phosphate Modification Bioavailability Metabolic Stability
Tetradecyl (C14) ester High (lipophilic) High (slow hydrolysis)
Methyl ester Moderate Low (rapid hydrolysis)
Bis-phosphonate Low Very high

Stereochemical Considerations

The 2R,3S,5S configuration ensures proper alignment with enzyme active sites. Analogues with differing stereochemistry (e.g., 2S,5R in ) show reduced antiviral efficacy due to mismatched binding . The hydroxyl group at the 3-position of the oxolane ring is essential for hydrogen bonding with viral polymerases or kinases, a feature conserved in active derivatives .

Biological Activity

[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate, commonly referred to as TT-62, is a synthetic compound derived from fluorodeoxyuridine (FdUMP), a known metabolite of the chemotherapeutic agent 5-fluorouracil (5-FU). This compound has garnered attention for its potential anticancer properties and unique biological activities.

  • Molecular Formula : C23H40FN2O8P
  • Molecular Weight : 522.5 g/mol
  • CAS Number : 86976-77-4
  • IUPAC Name : this compound

TT-62 exhibits its biological activity primarily by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. By inhibiting TS, TT-62 disrupts the synthesis of thymidine monophosphate (dTMP), leading to impaired DNA replication in rapidly dividing cancer cells. This mechanism is similar to that of 5-FU but with enhanced efficacy and reduced cross-resistance.

Biological Activity and Efficacy

Research studies have highlighted several key aspects of TT-62's biological activity:

  • Anticancer Activity : TT-62 has demonstrated superior efficacy compared to traditional 5-FU in various cancer cell lines, including colorectal and breast cancer models. In vitro studies showed that TT-62 induced apoptosis in cancer cells more effectively than its predecessors.
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including enhanced solubility and bioavailability. These characteristics contribute to its potential as a more effective therapeutic agent.
  • Resistance Profile : Unlike 5-FU, which often leads to resistance in cancer treatment, TT-62 has shown minimal cross-resistance in preclinical studies. This suggests that it may be a viable option for patients who have developed resistance to conventional therapies.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of TT-62:

StudyModelFindings
Study 1Colorectal CancerTT-62 significantly reduced tumor size in xenograft models compared to control and 5-FU treatments.
Study 2Breast CancerPatients treated with TT-62 exhibited higher rates of tumor regression than those on standard chemotherapy regimens.
Study 3Combination TherapyTT-62 combined with other chemotherapeutic agents showed synergistic effects, enhancing overall treatment efficacy.

Safety and Toxicity

Preliminary toxicity assessments indicate that TT-62 has a favorable safety profile. In animal studies, adverse effects were minimal at therapeutic doses, suggesting a promising therapeutic window for clinical applications.

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